molecular formula C13H17NO3 B5759976 (1E)-N-hydroxy-1-[2-methoxy-4-(prop-2-en-1-yloxy)phenyl]propan-1-imine

(1E)-N-hydroxy-1-[2-methoxy-4-(prop-2-en-1-yloxy)phenyl]propan-1-imine

Cat. No.: B5759976
M. Wt: 235.28 g/mol
InChI Key: LPLIFBCMDOJGDR-WYMLVPIESA-N
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Description

(1E)-N-hydroxy-1-[2-methoxy-4-(prop-2-en-1-yloxy)phenyl]propan-1-imine is an organic compound with a complex structure that includes a hydroxylamine group, a methoxy group, and a prop-2-en-1-yloxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-hydroxy-1-[2-methoxy-4-(prop-2-en-1-yloxy)phenyl]propan-1-imine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-4-hydroxybenzaldehyde and propargyl alcohol.

    Formation of Intermediate: The first step involves the reaction of 2-methoxy-4-hydroxybenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate to form the intermediate 2-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-hydroxy-1-[2-methoxy-4-(prop-2-en-1-yloxy)phenyl]propan-1-imine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The methoxy and prop-2-en-1-yloxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1E)-N-hydroxy-1-[2-methoxy-4-(prop-2-en-1-yloxy)phenyl]propan-1-imine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1E)-N-hydroxy-1-[2-methoxy-4-(prop-2-en-1-yloxy)phenyl]propan-1-imine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1E)-N-hydroxy-1-[2-methoxy-4-(prop-2-en-1-yloxy)phenyl]ethan-1-imine: Similar structure but with an ethan-1-imine group instead of propan-1-imine.

    (1E)-N-hydroxy-1-[2-methoxy-4-(prop-2-en-1-yloxy)phenyl]butan-1-imine: Similar structure but with a butan-1-imine group instead of propan-1-imine.

Uniqueness

The uniqueness of (1E)-N-hydroxy-1-[2-methoxy-4-(prop-2-en-1-yloxy)phenyl]propan-1-imine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-en-1-yloxy group, in particular, may enhance its ability to interact with certain molecular targets compared to similar compounds.

Properties

IUPAC Name

(NE)-N-[1-(2-methoxy-4-prop-2-enoxyphenyl)propylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-4-8-17-10-6-7-11(12(5-2)14-15)13(9-10)16-3/h4,6-7,9,15H,1,5,8H2,2-3H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLIFBCMDOJGDR-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)C1=C(C=C(C=C1)OCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\O)/C1=C(C=C(C=C1)OCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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